![molecular formula C20H15F3O6 B2632149 propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate CAS No. 637750-32-4](/img/structure/B2632149.png)
propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
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Description
This compound is a derivative of coumarin . It has a CAS number of 637750-32-4 .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many research groups due to their biological activity and application value in fluorescent probes . The Pechmann coumarin synthesis method is one approach, where the influence of various Lewis acids on the reaction has been explored .Molecular Structure Analysis
The molecular structure of this compound includes a 4H-chromen-3-yl group, which is a derivative of coumarin, and a propyl 4-hydroxybenzoate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity, can be found in resources like ChemicalBook .Scientific Research Applications
Coumarins, or benzopyran-2-ones, are oxygen-containing heterocycles found in nature. They have been used in herbal medicine for centuries and are present in green plants, fungi, and bacteria. Over 1300 coumarin derivatives have been identified, and they serve as valuable building blocks for various applications . Let’s explore the unique features and applications of propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate:
Biological Properties
Propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate exhibits several intriguing biological properties:
a. Anticoagulant Activity: Coumarins, including warfarin and dicoumarol, are well-known anticoagulants. These compounds interfere with blood clotting by inhibiting vitamin K epoxide reductase, a key enzyme in the coagulation cascade. Propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate may share similar anticoagulant effects .
b. Anticancer Potential: Researchers have explored synthetic coumarins for their anticancer properties. These compounds exhibit cytotoxic effects on cancer cells, making them promising candidates for cancer therapy. Propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate could contribute to this field .
c. Antioxidant Activity: Coumarins possess antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate might exhibit similar antioxidant effects .
d. Other Potential Activities: Research suggests that coumarins can also impact HIV, microbial infections, inflammation, and Alzheimer’s disease. While specific studies on propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate are limited, its structural features warrant further investigation .
Synthesis Methods
Various synthetic routes exist for coumarins. For instance, Awasthi et al. reported an efficient method for synthesizing coumarin–triazole derivatives, which could be adapted for propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate .
properties
IUPAC Name |
propyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O6/c1-2-9-27-19(26)11-3-6-13(7-4-11)28-17-16(25)14-8-5-12(24)10-15(14)29-18(17)20(21,22)23/h3-8,10,24H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKCQXUHIBMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate |
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